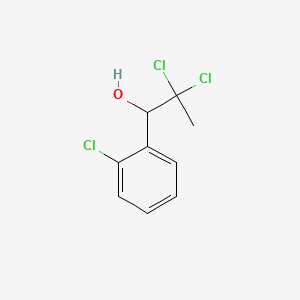

2,2-Dichloro-1-(2-chlorophenyl)propan-1-ol

Description

Contextual Overview of Complex Halogenated Organic Compounds

Halogenated organic compounds, characterized by the presence of one or more halogen atoms, are integral to numerous areas of chemical science and industry. The inclusion of halogens, such as chlorine, can significantly alter the physical, chemical, and biological properties of an organic molecule. nih.gov This class of compounds is vast, ranging from simple alkyl halides to complex polycyclic aromatic structures. nih.gov

The introduction of chlorine atoms into an organic framework can influence its reactivity, lipophilicity, and metabolic stability. In medicinal chemistry, for instance, chlorinated compounds are prevalent in a wide array of pharmaceuticals, with the halogen atom often playing a crucial role in the drug's efficacy. nih.gov The presence of chlorine can lead to enhanced binding affinity with biological targets and can modulate the pharmacokinetic profile of a drug. acs.org

However, the widespread use and persistence of some halogenated organic compounds in the environment have also raised ecological and health considerations. This has spurred research into their environmental fate, toxicology, and the development of greener synthetic methodologies.

Significance of Dichlorinated Alcohols in Organic Synthesis and Transformations

Dichlorinated alcohols are valuable intermediates in organic synthesis, serving as versatile building blocks for the construction of more complex molecules. The presence of two chlorine atoms and a hydroxyl group provides multiple sites for chemical modification. These compounds can undergo a variety of transformations, including oxidation, substitution, and elimination reactions, making them key precursors in the synthesis of pharmaceuticals, agrochemicals, and materials. britannica.com

For example, dichlorinated propanols are crucial in the production of epichlorohydrin, a key component in the manufacture of epoxy resins. ca.gov The synthesis of these alcohols often involves the chlorination of glycerol (B35011) or the ring-opening of epoxides. researchgate.netscielo.br The stereochemistry of dichlorinated alcohols can also be controlled, leading to the synthesis of chiral molecules with specific biological activities.

A general method for the synthesis of dichlorinated alcohols involves the reduction of the corresponding α,α-dichloroketone. For instance, the synthesis of a structurally related compound, 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol, was achieved by the hydrogenation of 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-one using sodium borohydride (B1222165). nih.gov This suggests a plausible synthetic route to 2,2-dichloro-1-(2-chlorophenyl)propan-1-ol from its corresponding ketone precursor, 2,2-dichloro-1-(2-chlorophenyl)propan-1-one.

Table 1: Physicochemical Properties of 2,2-dichloro-1-(2-chlorophenyl)propan-1-one (Precursor)

| Property | Value |

| CAS Number | 35996-45-3 |

| Molecular Formula | C₉H₇Cl₃O |

| Molecular Weight | 237.51 g/mol |

| Boiling Point | 273.6 °C at 760 mmHg |

| Density | 1.378 g/cm³ |

| Flash Point | 113.6 °C |

This data is for the ketone precursor and is provided for context. chemsrc.com

Research Trajectories for Aryl-Substituted Propanol (B110389) Architectures

Aryl-substituted propanols are a significant class of compounds in medicinal chemistry and materials science. The presence of an aryl group and a propanol backbone creates a scaffold that can be readily modified to explore structure-activity relationships. Research in this area is focused on several key trajectories:

Development of Novel Synthetic Methodologies: Chemists are continuously exploring new and efficient ways to synthesize aryl-substituted propanols with high levels of chemo-, regio-, and stereoselectivity. This includes the use of asymmetric catalysis to produce enantiomerically pure compounds, which is often crucial for biological activity. nih.gov

Exploration of Biological Activity: Aryl-substituted propanols have shown promise in a variety of therapeutic areas. For instance, certain 1-aryl-3-substituted propanol derivatives have demonstrated significant in vitro antimalarial activity. nih.gov The structural diversity of these compounds allows for the fine-tuning of their biological properties to develop new drug candidates.

Application in Materials Science: The unique structural and electronic properties of aryl-substituted propanols make them attractive for the development of new materials. They can be incorporated into polymers or used as building blocks for supramolecular assemblies with specific optical or electronic properties.

The study of compounds like this compound fits within these research trajectories. Understanding its synthesis, reactivity, and potential applications contributes to the broader field of highly substituted chlorinated propanols and their role in advancing chemical research. While specific research findings on this exact molecule are limited in publicly available literature, its structure suggests potential as a synthetic intermediate and a subject for further investigation into its chemical and biological properties.

Structure

3D Structure

Properties

CAS No. |

35996-56-6 |

|---|---|

Molecular Formula |

C9H9Cl3O |

Molecular Weight |

239.5 g/mol |

IUPAC Name |

2,2-dichloro-1-(2-chlorophenyl)propan-1-ol |

InChI |

InChI=1S/C9H9Cl3O/c1-9(11,12)8(13)6-4-2-3-5-7(6)10/h2-5,8,13H,1H3 |

InChI Key |

IJZHWNBKAPOERY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C1=CC=CC=C1Cl)O)(Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Route Development for 2,2 Dichloro 1 2 Chlorophenyl Propan 1 Ol

De Novo Synthesis Strategies for the 2,2-Dichloropropan-1-ol Moiety

The creation of the 2,2-dichloro-1-(2-chlorophenyl)propan-1-ol structure from basic precursors involves a multi-step process. The core of this de novo synthesis is the formation of a suitable ketone precursor, which is then halogenated and subsequently reduced to the desired alcohol.

Precursor Synthesis and Functional Group Introduction

The primary precursor for the target molecule is the ketone, 2,2-dichloro-1-(2-chlorophenyl)propan-1-one. The synthesis of this precursor begins with the formation of 1-(2-chlorophenyl)propan-1-one (B1329673). A common method for this is the Friedel-Crafts acylation of chlorobenzene (B131634) with propanoyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).

This reaction, however, typically yields a mixture of ortho and para isomers due to the ortho-, para-directing nature of the chloro group. The desired ortho isomer, 1-(2-chlorophenyl)propan-1-one, must then be separated from the para isomer, 1-(4-chlorophenyl)propan-1-one, usually by fractional distillation or chromatography.

An alternative route to obtain the specific ortho-substituted precursor involves starting with 2-chlorobenzaldehyde (B119727). A Grignard reaction with ethylmagnesium bromide, followed by oxidation of the resulting secondary alcohol, would yield 1-(2-chlorophenyl)propan-1-one with high regioselectivity.

Once the 1-(2-chlorophenyl)propan-1-one precursor is isolated, the next crucial step is the introduction of the dichloro functional group at the alpha position to the carbonyl group.

Controlled Halogenation Protocols and Reagent Selection

The introduction of two chlorine atoms onto the α-carbon of 1-(2-chlorophenyl)propan-1-one requires a controlled halogenation protocol. The primary challenge is to achieve dichlorination without significant side reactions, such as chlorination of the aromatic ring.

A standard method for α-halogenation of ketones is the use of sulfuryl chloride (SO₂Cl₂) in an inert solvent like dichloromethane. This reaction can be initiated by a radical initiator or proceed under acidic conditions. To achieve dichlorination, a molar excess of the chlorinating agent is required. The reaction progress can be monitored by techniques like gas chromatography (GC) or thin-layer chromatography (TLC) to ensure the desired level of halogenation.

Another effective reagent is chlorine gas (Cl₂) bubbled through a solution of the ketone, often with an acid catalyst like hydrochloric acid or acetic acid. The temperature of the reaction needs to be carefully controlled to manage the exothermic nature of the halogenation and to minimize side products.

The result of this step is the formation of 2,2-dichloro-1-(2-chlorophenyl)propan-1-one. The final step in the de novo synthesis is the reduction of the carbonyl group of this dichloroketone to a hydroxyl group, yielding the target compound, this compound. A simple and effective method for this reduction is the use of a reducing agent like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent such as methanol (B129727) or ethanol.

Table 1: Proposed De Novo Synthesis Route

| Step | Reaction | Key Reagents | Product |

|---|---|---|---|

| 1 | Friedel-Crafts Acylation | Chlorobenzene, Propanoyl chloride, AlCl₃ | 1-(2-chlorophenyl)propan-1-one |

| 2 | α-Dichlorination | 1-(2-chlorophenyl)propan-1-one, SO₂Cl₂ or Cl₂ | 2,2-dichloro-1-(2-chlorophenyl)propan-1-one |

| 3 | Ketone Reduction | 2,2-dichloro-1-(2-chlorophenyl)propan-1-one, NaBH₄ | This compound |

Asymmetric Synthesis and Enantioselective Approaches

The reduction of the prochiral ketone, 2,2-dichloro-1-(2-chlorophenyl)propan-1-one, results in a racemic mixture of the two enantiomers of this compound. Asymmetric synthesis aims to produce one enantiomer in excess over the other.

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a subsequent reaction. In the synthesis of this compound, a chiral auxiliary could be attached to the ketone precursor to form a chiral substrate, such as a chiral imine or ketal.

For instance, the ketone could be reacted with a chiral amino alcohol, like (R,R)- or (S,S)-pseudoephedrine, to form a chiral oxazolidine. The subsequent reduction of the C=N double bond (in the case of an imine) or the carbonyl group (in the case of a ketal where the auxiliary is attached elsewhere) would proceed diastereoselectively due to the steric influence of the chiral auxiliary. The auxiliary would then be cleaved under mild conditions to yield the enantiomerically enriched alcohol. The choice of the auxiliary and the reducing agent would determine which enantiomer of the final product is favored.

Table 2: Chiral Auxiliary Approach

| Step | Description | Example Auxiliary | Expected Outcome |

|---|---|---|---|

| 1 | Attachment of chiral auxiliary to the ketone precursor. | (S,S)-Pseudoephedrine | Formation of a chiral intermediate. |

| 2 | Diastereoselective reduction of the carbonyl group. | Diisobutylaluminium hydride (DIBAL-H) | Formation of a diastereomerically enriched product. |

| 3 | Cleavage of the chiral auxiliary. | Acidic hydrolysis | Release of the enantiomerically enriched alcohol. |

Organocatalytic and Metal-Catalyzed Asymmetric Transformations

Modern synthetic chemistry offers powerful catalytic methods for the enantioselective reduction of ketones. These methods avoid the need for stoichiometric amounts of chiral material.

Organocatalytic Reduction: The Corey-Bakshi-Shibata (CBS) reduction is a well-established organocatalytic method for the asymmetric reduction of ketones. This method employs a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane (B79455) source, such as borane-dimethyl sulfide (B99878) complex (BMS). The catalyst forms a complex with the ketone, positioning the borane to deliver a hydride to one face of the carbonyl group preferentially, leading to a highly enantiomerically enriched alcohol. Different enantiomers of the CBS catalyst can be used to produce either the (R)- or (S)-alcohol.

Metal-Catalyzed Asymmetric Hydrogenation: Transition metal catalysts, particularly those based on ruthenium, rhodium, and iridium, are highly effective for the asymmetric hydrogenation of ketones. These catalysts consist of a metal center and a chiral ligand. For the reduction of 2,2-dichloro-1-(2-chlorophenyl)propan-1-one, a catalyst system like a Ru(II) complex with a chiral diphosphine ligand (e.g., BINAP) and a chiral diamine could be used. The reaction can be performed as a transfer hydrogenation, using a hydrogen source like isopropanol (B130326) or formic acid, or as a direct hydrogenation using hydrogen gas. The chirality of the ligand dictates the stereochemical outcome of the reduction.

Table 3: Catalytic Asymmetric Reduction Methods

| Method | Catalyst System | Hydrogen Source | Expected Selectivity |

|---|---|---|---|

| CBS Reduction | Chiral oxazaborolidine, Borane-DMS | Borane-DMS | High enantioselectivity (>90% ee) is common for aryl ketones. |

| Asymmetric Transfer Hydrogenation | [RuCl₂(p-cymene)]₂ with a chiral amino alcohol ligand | Isopropanol | Good to excellent enantioselectivity is achievable. |

| Asymmetric Hydrogenation | Rh(I) or Ru(II) complex with a chiral diphosphine ligand (e.g., BINAP) | H₂ gas | High enantioselectivity, often requiring high pressure. |

Diastereoselective Synthesis and Separation of Isomers

Diastereomers are stereoisomers that are not mirror images of each other. They are formed when a molecule with a pre-existing stereocenter undergoes a reaction that creates a new stereocenter. In the context of this compound, which has only one stereocenter, diastereomers would only be formed if the synthesis started from a precursor that was already chiral.

If such a chiral precursor were used, the reduction of the ketone would lead to the formation of two diastereomers. The relative amounts of these diastereomers would depend on the degree of stereochemical control exerted by the existing chiral center on the approaching reducing agent (substrate-controlled diastereoselectivity).

Once a mixture of diastereomers is formed, they can be separated based on their different physical properties. Common laboratory techniques for the separation of diastereomers include:

Column Chromatography: Using a silica (B1680970) gel or alumina (B75360) stationary phase, the diastereomers may have different affinities for the stationary phase, allowing for their separation.

High-Performance Liquid Chromatography (HPLC): This technique, particularly with a chiral stationary phase, can provide excellent separation of diastereomers and is also used to determine the diastereomeric ratio.

Crystallization: In some cases, one diastereomer may be more crystalline than the other, allowing for separation by fractional crystallization.

The ability to separate diastereomers is a crucial aspect of stereoselective synthesis, enabling the isolation of a single, pure stereoisomer.

Total Synthesis and Analog Preparation

The total synthesis of this compound can be approached through a two-step process involving the dichlorination of a suitable precursor followed by the reduction of the resulting ketone.

A plausible synthetic pathway commences with the α,α-dichlorination of 1-(2-chlorophenyl)propan-1-one. This reaction can be analogously based on the chlorination of similar ketones, such as the synthesis of 2,2-dichloro-1-(4-methylphenyl)ethanone from 1-(4-methylphenyl)ethanone using concentrated hydrochloric acid and an oxidizing agent in a heated solvent. nih.govresearchgate.net The subsequent and final step is the reduction of the carbonyl group of the synthesized 2,2-dichloro-1-(2-chlorophenyl)propan-1-one to yield the target secondary alcohol, this compound. This reduction is analogous to the synthesis of 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol, which was achieved by the hydrogenation of the corresponding ketone using sodium borohydride in methanol. nih.gov

The preparation of analogs of this compound can be achieved by modifying the starting propiophenone. By utilizing different substituted phenylpropanones, a diverse library of related compounds can be synthesized, which is valuable for structure-activity relationship studies in various research applications.

Optimization of Reaction Conditions and Yield for this compound Formation

The optimization of the final reduction step is critical for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the choice of reducing agent, solvent, reaction temperature, and reaction time.

Based on the successful synthesis of an analogous compound, 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol, a set of initial reaction conditions can be established. nih.gov The table below outlines these conditions, which serve as a baseline for further optimization.

Table 1: Reaction Conditions for the Synthesis of a 2,2-Dichloropropan-1-ol Analog

| Parameter | Condition |

|---|---|

| Starting Material | 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-one |

| Reducing Agent | Sodium borohydride |

| Solvent | Methanol |

| Temperature | Cooled to 263 K, then stirred at room temperature |

| Reaction Time | 2 hours |

| Yield | 88% |

Data sourced from the synthesis of 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol. nih.gov

Further optimization can be explored by systematically varying these parameters. For instance, alternative reducing agents such as lithium aluminum hydride could be employed, potentially altering the stereoselectivity of the reaction. The choice of solvent can also significantly impact the reaction rate and yield. While methanol is effective, other protic or aprotic solvents could be investigated. Temperature control is crucial, as higher temperatures may lead to side reactions, while lower temperatures could slow the reaction rate excessively.

The principles of optimizing asymmetric bioreduction reactions, such as those involving co-solvents, pH, and temperature adjustments, can also provide insights into enhancing the efficiency of the chemical reduction process for forming this compound. researchgate.net

Chemical Reactivity and Transformation Mechanisms of 2,2 Dichloro 1 2 Chlorophenyl Propan 1 Ol

Reactions Involving the Dichlorinated Carbon Center

The geminal dichloro group at the C-2 position is a defining feature of the molecule, profoundly influencing the reactivity at this carbon center. Both steric and electronic factors come into play, making reactions at this site challenging and selective.

Nucleophilic Substitution Reactions at C-2

Direct nucleophilic substitution at the C-2 carbon of 2,2-Dichloro-1-(2-chlorophenyl)propan-1-ol is generally unfavorable. This inertness can be attributed to the mechanisms governing nucleophilic substitution, namely the SN1 and SN2 pathways. ucsd.eduyoutube.com

An SN2 reaction requires a backside attack by a nucleophile on the electrophilic carbon. youtube.com In this molecule, the C-2 carbon is sterically hindered by two bulky chlorine atoms, the adjacent (2-chlorophenyl)methanol group, and a methyl group. This significant steric crowding makes it physically difficult for a nucleophile to approach the carbon center, thus inhibiting the SN2 mechanism. youtube.com

Alternatively, an SN1 reaction proceeds through the formation of a carbocation intermediate. ucsd.eduyoutube.com However, the formation of a carbocation at the C-2 position would be highly destabilized by the strong electron-withdrawing inductive effects of the two attached chlorine atoms. Electron-withdrawing groups intensify the positive charge of a carbocation, making it less stable and its formation energetically costly. Consequently, the SN1 pathway is also improbable at the dichlorinated carbon center.

Table 1: Factors Inhibiting Nucleophilic Substitution at C-2

| Mechanism | Inhibiting Factor | Rationale |

|---|---|---|

| SN2 | Steric Hindrance | The two chlorine atoms, the aryl group, and the methyl group physically block nucleophilic attack. youtube.com |

| SN1 | Electronic Destabilization | The inductive effect of two chlorine atoms destabilizes the formation of a C-2 carbocation. ucsd.edu |

Elimination Reactions and Olefin Formation

While substitution is unlikely, the dichlorinated carbon can participate in elimination reactions, typically following an E2 (bimolecular elimination) mechanism, to form olefins. pearson.comutdallas.edu This reaction is favored by the use of a strong, non-nucleophilic base. The base abstracts a proton from the adjacent C-3 methyl group.

The mechanism is a concerted process where the base removes a proton, and simultaneously, the C-Cl bond breaks, and a double bond forms between C-2 and C-3. utdallas.edu The likely product of such a reaction would be a vinyl chloride, specifically 1,1-dichloro-2-(2-chlorophenyl)propene. The stereochemistry of the resulting alkene would depend on the reaction conditions and the orientation of the leaving group.

Table 2: E2 Elimination Reaction Overview

| Reactant | Reagent/Conditions | Likely Product | Mechanism |

|---|

Rearrangement Reactions

Under acidic conditions, this compound is prone to molecular rearrangements, driven by the formation of stable carbocation intermediates.

Pseudo Pinacol-Type Rearrangements of 1-Aryl-2,2-dichloro-1-alkanols

The classic pinacol (B44631) rearrangement involves the transformation of a 1,2-diol into a carbonyl compound under acidic catalysis. masterorganicchemistry.comwikipedia.org A similar transformation, often termed a "pseudo pinacol" or "semipinacol" rearrangement, can occur with molecules like this compound, which possess a hydroxyl group adjacent to a carbon with a potential leaving group.

The reaction is initiated by the protonation of the hydroxyl group at C-1 by an acid catalyst. This converts the hydroxyl into a good leaving group (water). masterorganicchemistry.com Subsequent departure of the water molecule generates a carbocation at the C-1 position.

Investigation of Carbocationic Rearrangement Pathways

The carbocation formed at C-1 is a secondary benzylic carbocation. Its stability is enhanced by resonance with the adjacent 2-chlorophenyl ring. This relatively stable intermediate is poised for rearrangement. The key step is a 1,2-migratory shift of one of the chlorine atoms from C-2 to the electron-deficient C-1. msu.edu

The driving force for this rearrangement is the formation of a new, more stable carbocation. The migration of the chloride anion results in the formation of a resonance-stabilized oxocarbenium ion. This intermediate is significantly stabilized as the positive charge is shared between the C-2 carbon and the oxygen atom of the original hydroxyl group. A final, rapid deprotonation of the oxocarbenium ion by a weak base (like water) yields the final product, an α-chloroketone: 1,2-dichloro-1-(2-chlorophenyl)propan-1-one.

Table 3: Mechanism of Pseudo Pinacol-Type Rearrangement

| Step | Description | Intermediate/Product |

|---|---|---|

| 1 | Protonation of the C-1 hydroxyl group by an acid catalyst. | Oxonium ion |

| 2 | Loss of water as a leaving group. | Secondary benzylic carbocation at C-1. |

| 3 | 1,2-shift of a chlorine atom from C-2 to C-1. | Resonance-stabilized oxocarbenium ion. |

| 4 | Deprotonation of the hydroxyl group. | α-chloroketone: 1,2-dichloro-1-(2-chlorophenyl)propan-1-one |

Redox Chemistry of the Alcohol Functionality

The secondary alcohol group at the C-1 position is susceptible to standard oxidation and reduction reactions. noaa.gov

Oxidation of the alcohol functionality converts it into a ketone. This transformation can be achieved using a variety of common oxidizing agents. The product of this reaction is 2,2-dichloro-1-(2-chlorophenyl)propan-1-one. The choice of reagent depends on the desired reaction conditions and scale, with milder reagents often preferred to avoid side reactions.

Conversely, the parent alcohol can be synthesized by the reduction of the corresponding ketone, 2,2-dichloro-1-(2-chlorophenyl)propan-1-one. This is a common synthetic route for preparing such chlorohydrins. Reagents like sodium borohydride (B1222165) are effective for this transformation, as demonstrated in the synthesis of analogous compounds. nih.gov The hydride reagent attacks the electrophilic carbonyl carbon, and subsequent workup protonates the resulting alkoxide to yield the secondary alcohol. docbrown.info

Table 4: Common Redox Reactions of the Alcohol Functionality

| Transformation | Reagent Class | Example Reagents | Product |

|---|---|---|---|

| Oxidation | Chromium-based reagents, DMSO-based reagents | Pyridinium chlorochromate (PCC), Swern Oxidation | 2,2-dichloro-1-(2-chlorophenyl)propan-1-one |

| Reduction | Hydride reducing agents | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄) | this compound |

Reduction to Alkane Derivatives

The complete reduction of the secondary alcohol functional group in this compound to a methylene (B1212753) group (CH₂) results in the formation of an alkane derivative. This deoxygenation is a valuable transformation for removing a hydroxyl group.

Given that the hydroxyl group is in a benzylic position, it is activated towards substitution and elimination reactions, which facilitates its reduction. Several methods are effective for the deoxygenation of benzylic alcohols.

One effective method involves the use of hydriodic acid (HI), often with red phosphorus to regenerate the HI in situ. nih.govnih.gov This protocol is known for its ability to reduce benzylic alcohols to the corresponding alkanes. A biphasic system using toluene (B28343) and aqueous hydriodic acid can improve the applicability of this method for organic substrates. nih.govnih.gov Another approach is ionic hydrogenation, which typically employs a combination of a proton source (like trifluoroacetic acid) and a hydride source, such as triethylsilane (Et₃SiH). Catalytic amounts of strong Lewis acids or solid acids like tin(IV) ion-exchanged montmorillonite (B579905) can also promote the reduction of benzylic alcohols with silanes. researchgate.net A direct catalytic reduction using hydrogen gas (hydrogenolysis) over a palladium on carbon (Pd/C) catalyst is also a viable method for benzylic alcohols. echemi.com

The product of this reduction would be 1-(2-chlorophenyl)-2,2-dichloropropane.

| Reactant | Reagent(s) | Product | Product Class |

|---|---|---|---|

| This compound | HI / Red Phosphorus or Et₃SiH / H⁺ or H₂ / Pd/C | 1-(2-Chlorophenyl)-2,2-dichloropropane | Alkane Derivative |

Reactions Involving the Aryl Moiety

The 2-chlorophenyl group of the molecule is an aromatic ring that can undergo reactions typical of substituted benzenes, such as electrophilic aromatic substitution and modern cross-coupling reactions.

Electrophilic Aromatic Substitution Studies on the 2-Chlorophenyl Group

In electrophilic aromatic substitution (EAS), the existing substituents on the benzene (B151609) ring determine the position of the incoming electrophile. msu.edulibretexts.org The 2-chlorophenyl group in the title compound has two substituents: a chlorine atom at C2 and the 1-hydroxy-2,2-dichloropropyl group at C1.

Chlorine (-Cl): The chlorine atom is an ortho-, para-director. However, due to its electronegativity, it is a deactivating group through the inductive effect. vanderbilt.edulibretexts.org

1-Hydroxy-2,2-dichloropropyl group (-CH(OH)CCl₂CH₃): This is a large, sterically hindering alkyl group. Due to the presence of the electronegative chlorine atoms and the oxygen atom, it is an electron-withdrawing and thus deactivating group. Deactivating alkyl groups are typically meta-directors. libretexts.org

When two substituents are present, the directing influence is a combination of their individual effects. msu.edulibretexts.org In this case, both groups are deactivating, making the ring less reactive towards EAS than benzene. The directing effects are antagonistic. The chlorine atom directs incoming electrophiles to positions 4 and 6 (para and ortho, respectively). The alkyl group at C1 directs to positions 3 and 5 (meta). The position of substitution will be influenced by the stronger directing group and steric hindrance. Generally, the position least sterically hindered is favored. libretexts.orgmasterorganicchemistry.com Substitution at C6 is highly hindered by the adjacent large alkyl group. Substitution at C4 is directed by the chlorine and is less sterically hindered. Substitution at C5 is directed by the alkyl group. Predicting the major product between C4 and C5 would require experimental data, but a mixture of products is likely.

| Position | Directing Influence From C1 (-CH(OH)CCl₂CH₃) | Directing Influence From C2 (-Cl) | Predicted Outcome |

|---|---|---|---|

| 3 | Meta (Favorable) | Ortho (Unfavorable) | Possible, but less likely than 4 or 5 |

| 4 | Para (Unfavorable) | Para (Favorable) | Probable site of attack |

| 5 | Meta (Favorable) | Meta (Unfavorable) | Probable site of attack |

| 6 | Ortho (Unfavorable) | Ortho (Favorable) | Unlikely due to severe steric hindrance |

Cross-Coupling Reactions for Further Functionalization

The presence of an aryl chloride allows for a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. While aryl chlorides are less reactive than the corresponding bromides or iodides, modern catalyst systems with specialized phosphine (B1218219) ligands have enabled their efficient use. rsc.orguwindsor.ca

These reactions allow for the substitution of the chlorine atom on the phenyl ring with various other groups, providing a route to a wide array of derivatives.

Suzuki-Miyaura Coupling: Reaction with a boronic acid (RB(OH)₂) to form a C-C bond. usc.edu.au

Stille Coupling: Reaction with an organostannane (R-SnBu₃) to form a C-C bond.

Hiyama Coupling: Reaction with an organosilane (R-Si(OR')₃) to form a C-C bond. nih.gov

Heck Coupling: Reaction with an alkene to form a substituted alkene.

Buchwald-Hartwig Amination: Reaction with an amine (R₂NH) to form a C-N bond.

These reactions provide a versatile platform for modifying the aromatic core of the molecule, enabling the synthesis of more complex structures.

Derivatization Chemistry and Library Generation

The hydroxyl group is a prime site for chemical derivatization, allowing for the generation of libraries of related compounds with modified physical and biological properties.

Esterification and Etherification of the Hydroxyl Group

Esterification: The secondary hydroxyl group can be converted into an ester through reaction with a carboxylic acid or its derivatives. chemguide.co.uk

Fischer Esterification: Reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst (like sulfuric acid) establishes an equilibrium that produces the ester and water. byjus.com This method is suitable for primary and secondary alcohols. organic-chemistry.org

Reaction with Acyl Chlorides or Anhydrides: A more reactive and non-equilibrium approach involves reacting the alcohol with an acyl chloride or acid anhydride (B1165640), often in the presence of a base like pyridine (B92270) to neutralize the acidic byproduct (HCl or a carboxylic acid). chemguide.co.ukbyjus.com This method is highly efficient for forming esters from secondary alcohols.

Etherification: The hydroxyl group can also be converted into an ether, most commonly via the Williamson ether synthesis. wikipedia.orgbyjus.com This two-step process involves:

Deprotonation of the alcohol with a strong base (e.g., sodium hydride, NaH) to form the corresponding alkoxide nucleophile.

Reaction of the alkoxide with a primary alkyl halide (e.g., methyl iodide, ethyl bromide) in an Sₙ2 reaction to form the ether. masterorganicchemistry.comjove.com

For this reaction, the alkoxide can be derived from a secondary alcohol, but the alkylating agent should be primary to avoid competing elimination reactions. wikipedia.orgjove.com

| Reaction Type | Reactant(s) | General Product Structure | Product Class |

|---|---|---|---|

| Esterification | Carboxylic Acid (R-COOH) / H⁺ or Acyl Chloride (R-COCl) / Pyridine | 2,2-Dichloro-1-(2-chlorophenyl)propyl ester | Ester |

| Etherification | 1. NaH; 2. Alkyl Halide (R-X) | 1-(Alkoxy)-1-(2-chlorophenyl)-2,2-dichloropropane | Ether |

Synthesis of Related Propanone Derivatives

The chemical transformation of this compound, a secondary alcohol, into its corresponding ketone derivative, 2,2-dichloro-1-(2-chlorophenyl)propan-1-one, is achieved through oxidation. This process involves the removal of two hydrogen atoms: one from the hydroxyl (-OH) group and another from the carbon atom to which the hydroxyl group is attached. This conversion is a fundamental reaction in organic chemistry for the synthesis of ketones from secondary alcohols.

The general reaction can be represented as follows:

Reaction Scheme:

In the specific case of this compound, the structure is such that the hydroxyl group is on the first carbon of the propane chain, which is also bonded to the 2-chlorophenyl group and a hydrogen atom. Oxidation of this secondary alcohol functionality yields the corresponding propanone derivative.

A variety of oxidizing agents can be employed to facilitate this transformation. The choice of reagent depends on factors such as desired yield, reaction conditions, and selectivity.

Common Oxidizing Agents for Conversion of Secondary Alcohols to Ketones:

| Oxidizing Agent/Method | Description |

| Potassium Dichromate (K₂Cr₂O₇) | A common and effective oxidizing agent, typically used in the presence of an acid like sulfuric acid (H₂SO₄). vedantu.com |

| Potassium Permanganate (KMnO₄) | A strong oxidizing agent that can be used under acidic, basic, or neutral conditions. vedantu.com |

| Swern Oxidation | This method uses dimethyl sulfoxide (DMSO) and oxalyl chloride, followed by a hindered base like triethylamine. It is known for its mild reaction conditions. doubtnut.com |

| Heating with Copper (Cu) | This method involves passing the vapor of the alcohol over heated copper, which catalyzes the dehydrogenation to form the ketone. allen.in |

The resulting product of this oxidation is 2,2-dichloro-1-(2-chlorophenyl)propan-1-one, a dichlorinated aromatic ketone. The core transformation is the conversion of the alcohol functional group to a ketone functional group, as detailed in the following table.

Transformation Details:

| Reactant | Functional Group | Product | Functional Group | Reaction Type |

| This compound | Secondary Alcohol | 2,2-Dichloro-1-(2-chlorophenyl)propan-1-one | Ketone | Oxidation |

This synthetic pathway is a crucial method for accessing propanone derivatives which can serve as intermediates in the synthesis of more complex organic molecules. The reactivity of the resulting ketone allows for further chemical modifications.

Mechanistic and Kinetic Investigations of 2,2 Dichloro 1 2 Chlorophenyl Propan 1 Ol Reactions

Kinetic Studies of Transformation Pathways

Although specific kinetic data for 2,2-dichloro-1-(2-chlorophenyl)propan-1-ol is not available, the kinetics of its transformation can be inferred from analogous systems. The principal transformation pathways for this molecule would likely include hydrolysis, solvolysis, and dehydrochlorination.

Hydrolysis: The hydrolysis of the geminal dichloro group would be a key transformation. In related simple gem-dichloroalkanes, such as 2,2-dichloropropane, hydrolysis proceeds to form a ketone via an unstable geminal diol intermediate. The reaction rate is influenced by the stability of the carbocation intermediate. For this compound, the benzylic position of the alcohol and the proximity of the dichloro-substituted carbon would influence the stability of any potential carbocationic intermediates.

A hypothetical kinetic study of the hydrolysis of this compound to its corresponding ketone, 2,2-dichloro-1-(2-chlorophenyl)propan-1-one, could yield data similar to the following hypothetical table:

| Temperature (K) | Initial Concentration (mol/L) | Rate Constant (s⁻¹) |

| 298 | 0.1 | k₁ |

| 308 | 0.1 | k₂ |

| 318 | 0.1 | k₃ |

Note: The rate constants (k₁, k₂, k₃) are hypothetical and would need to be determined experimentally. The reaction order would also need to be experimentally determined but is often first-order in the substrate for similar hydrolysis reactions.

Dehydrochlorination: Elimination of hydrogen chloride (dehydrochlorination) is another probable reaction pathway, leading to the formation of a vinyl chloride derivative. The rate of this elimination would be dependent on the strength of the base used and the reaction temperature.

Elucidation of Reaction Intermediates

The elucidation of reaction intermediates is crucial for understanding the reaction mechanism. For this compound, several transient species could be postulated.

In nucleophilic substitution reactions at the benzylic carbon, particularly under acidic conditions, a benzylic carbocation is a plausible intermediate. The stability of this carbocation would be influenced by the electron-withdrawing nature of the ortho-chloro substituent on the phenyl ring and the adjacent dichloromethyl group.

In the hydrolysis of the gem-dichloro group , a geminal diol is a key, albeit unstable, intermediate. This intermediate would rapidly dehydrate to form the corresponding ketone.

Spectroscopic techniques such as NMR and mass spectrometry, along with trapping experiments, would be essential to experimentally detect and characterize these proposed intermediates.

Transition State Analysis and Reaction Coordinate Mapping

Computational chemistry provides powerful tools for analyzing transition states and mapping reaction coordinates. For the reactions of this compound, density functional theory (DFT) calculations could be employed to model the transition state structures and determine the activation energies for various potential pathways.

For an Sₙ1-type reaction at the benzylic position, the transition state would involve the departure of the leaving group (e.g., protonated hydroxyl group) and the formation of the benzylic carbocation. The energy of this transition state would be a critical factor in determining the reaction rate.

For an E2 elimination of HCl, the transition state would be a concerted process involving the simultaneous abstraction of a proton by a base and the departure of a chloride ion. The geometry of this transition state would be crucial for the stereochemical outcome of the reaction.

A hypothetical reaction coordinate diagram for the hydrolysis of the gem-dichloro group would show a two-step process with the formation of the geminal diol intermediate.

Catalytic Effects on Reaction Pathways and Selectivity

Catalysis can significantly influence the reaction pathways and selectivity of transformations involving this compound.

Acid Catalysis: Acid catalysts would likely promote reactions involving the hydroxyl group, such as dehydration to form an alkene or nucleophilic substitution. Protonation of the hydroxyl group would convert it into a better leaving group (water), facilitating the formation of a benzylic carbocation.

Base Catalysis: Base catalysis would favor dehydrochlorination reactions. The choice of a sterically hindered or unhindered base could influence the regioselectivity of the elimination.

Phase-Transfer Catalysis: For reactions involving an aqueous phase and an organic phase, a phase-transfer catalyst could be employed to enhance the reaction rate by transporting the nucleophile or base into the organic phase where the substrate is dissolved.

A hypothetical study on the effect of different catalysts on the dehydrochlorination of this compound could yield the following hypothetical results:

| Catalyst | Base | Temperature (°C) | Yield of Vinyl Chloride (%) |

| None | NaOH | 80 | 30 |

| Tetrabutylammonium bromide | NaOH | 80 | 75 |

| 18-Crown-6 | KOH | 80 | 85 |

Note: This data is hypothetical and for illustrative purposes only.

Solvent Effects on Reactivity and Mechanism

The choice of solvent can have a profound effect on the reactivity and mechanism of reactions involving this compound.

Polar Protic Solvents (e.g., water, ethanol): These solvents can stabilize both carbocations and anions, and can also act as nucleophiles. They would favor Sₙ1-type reactions and could also participate in solvolysis.

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are effective at solvating cations but not anions. This can enhance the nucleophilicity of anionic reagents, potentially favoring Sₙ2-type reactions.

Nonpolar Solvents (e.g., hexane, toluene): These solvents would generally disfavor reactions that proceed through ionic intermediates or transition states. They might be suitable for reactions that proceed through radical mechanisms.

The effect of the solvent on the reaction mechanism is a critical consideration for controlling the outcome of a chemical transformation.

Advanced Spectroscopic and Structural Elucidation of 2,2 Dichloro 1 2 Chlorophenyl Propan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the detailed structure of organic molecules in solution. Through the analysis of nuclear spin interactions, it provides information on the chemical environment of atoms, their connectivity, and their spatial relationships.

1D and 2D NMR Techniques (e.g., ¹H, ¹³C, COSY, HSQC, HMBC)

One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, offer a preliminary map of the molecule's functional groups and carbon skeleton.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The four protons on the 2-chlorophenyl ring would typically appear as a complex multiplet in the downfield region (δ 7.2-7.8 ppm) due to their varied electronic environments and spin-spin coupling. The methine proton (H1), being attached to both the hydroxyl-bearing carbon and the aromatic ring, is expected to resonate at approximately δ 5.0-5.5 ppm. The hydroxyl proton signal is often a broad singlet, but if coupling to the H1 proton is resolved, it may appear as a doublet. Rapid proton exchange, often catalyzed by traces of acid or water, can decouple this interaction. The three protons of the methyl group (C3) are chemically equivalent and are expected to produce a sharp singlet around δ 1.8-2.2 ppm, as there are no adjacent protons to couple with.

¹³C NMR: The carbon NMR spectrum provides information on the carbon framework. The 2-chlorophenyl ring would exhibit six distinct signals in the aromatic region (δ 125-140 ppm), with the carbon atom bonded to the chlorine (C-Cl) appearing at a characteristic chemical shift. The carbinol carbon (C1), attached to the hydroxyl group, would resonate around δ 75-85 ppm. The quaternary carbon C2, bearing two chlorine atoms, is significantly deshielded and would appear further downfield, typically in the range of δ 90-100 ppm. The methyl carbon (C3) would give a signal in the aliphatic region, around δ 25-30 ppm.

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning these signals and establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar coupling between protons. A key correlation, or cross-peak, would be expected between the methine proton (H1) and the hydroxyl proton, confirming their proximity, provided the proton exchange is slow.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link the ¹H signals for the aromatic protons, the H1 methine proton, and the C3 methyl protons to their respective ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically over two or three bonds), which is vital for piecing together the molecular structure. Key expected correlations would include a cross-peak between the methyl protons (H3) and both the C1 and C2 carbons. Additionally, correlations from the methine proton (H1) to the C2 carbon and to carbons within the aromatic ring would confirm the connection between the propan-1-ol chain and the 2-chlorophenyl group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2,2-Dichloro-1-(2-chlorophenyl)propan-1-ol This interactive table summarizes the expected NMR data.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key 2D NMR Correlations (HMBC) |

|---|---|---|---|

| C1-H | 5.0 - 5.5 (d) | 75 - 85 | C2, C3, Aromatic C's |

| OH | Variable (broad s or d) | - | C1 |

| C3-H ₃ | 1.8 - 2.2 (s) | 25 - 30 | C1, C2 |

Conformational Analysis via NMR Spectroscopic Data

While 2D NMR establishes connectivity, techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide insights into the molecule's preferred three-dimensional shape, or conformation, in solution. The rotation around the C1-C(Aryl) and C1-C2 single bonds is sterically hindered, leading to one or more preferred low-energy conformations.

A NOESY experiment detects through-space interactions between protons that are close to each other (typically < 5 Å), regardless of whether they are connected through bonds. By analyzing the cross-peaks in a NOESY spectrum, it is possible to deduce the spatial arrangement of different parts of the molecule. For this compound, NOE correlations between the methine proton (H1) and specific protons on the 2-chlorophenyl ring would indicate the preferred orientation of the aromatic ring relative to the aliphatic chain. Similarly, an observed NOE between the methyl protons (H3) and certain aromatic protons would further constrain the conformational possibilities, helping to build a detailed 3D model of the molecule's dominant conformation in solution.

Mass Spectrometry for Molecular Formula and Fragmentation Pathway Determination

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight of a compound and deducing its structure from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. For this compound, the molecular formula is C₉H₉Cl₃O. HRMS can measure the mass of the molecular ion with sufficient accuracy (typically to within 5 parts per million) to confirm this specific formula, distinguishing it from any other combination of atoms that might have the same nominal mass. Furthermore, the presence of three chlorine atoms would produce a highly characteristic isotopic pattern for the molecular ion peak, with relative intensities corresponding to the natural abundances of ³⁵Cl and ³⁷Cl isotopes.

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Insights

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific ion (a "parent" or "precursor" ion) is selected and then fragmented to produce "daughter" or "product" ions. This technique provides detailed information about the structure and connectivity of the molecule.

For this compound, the molecular ion ([C₉H₉Cl₃O]⁺•) would be selected in the first stage of the MS/MS experiment. Its fragmentation would likely proceed through several key pathways:

Alpha-Cleavage: This is a characteristic fragmentation pathway for alcohols where a bond adjacent to the oxygen-bearing carbon is broken. The most probable alpha-cleavage would involve the breaking of the C1-C2 bond, resulting in the loss of a •CCl₂(CH₃) radical and the formation of a stable, resonance-delocalized 2-chlorobenzaldehyde (B119727) cation at m/z 139/141.

Loss of Water: A neutral loss of a water molecule (18 Da) from the molecular ion is a common fragmentation for alcohols, leading to an ion at [M-18]⁺•.

Aromatic Ring Fragmentation: The 2-chlorophenyl group can also fragment, for instance, by losing a chlorine radical (Cl•) or a molecule of HCl.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound This interactive table outlines potential fragmentation pathways.

| m/z (for ³⁵Cl) | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 238 | [C₉H₉Cl₃O]⁺• | Molecular Ion (M⁺•) |

| 220 | [C₉H₇Cl₃]⁺• | Loss of H₂O |

| 139 | [C₇H₄ClO]⁺ | Alpha-cleavage: Loss of •CCl₂(CH₃) |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment and Functional Group Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of light in Raman spectroscopy occurs at specific frequencies corresponding to the vibrations of chemical bonds (e.g., stretching, bending). These frequencies are characteristic of the functional groups present in the molecule.

For this compound, the key functional groups each have distinct vibrational signatures:

O-H Group: The stretching vibration of the hydroxyl group gives rise to a characteristic broad and strong absorption band in the IR spectrum, typically in the region of 3200–3600 cm⁻¹.

C-H Bonds: Aromatic C-H stretching vibrations are observed as weaker bands above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group appears as stronger bands just below 3000 cm⁻¹.

C=C Aromatic Ring: The stretching vibrations of the carbon-carbon double bonds within the 2-chlorophenyl ring produce a series of sharp to medium absorptions in the 1450–1600 cm⁻¹ region.

C-O Bond: The C-O stretching vibration of the alcohol is expected to produce a strong band in the IR spectrum in the 1000–1200 cm⁻¹ fingerprint region.

C-Cl Bonds: The C-Cl stretching vibrations are typically strong and appear in the lower frequency region of the IR spectrum, generally between 600 and 800 cm⁻¹. The presence of three C-Cl bonds (one aromatic, two aliphatic geminal) would likely result in multiple strong bands in this region.

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in the Raman spectrum, the aromatic ring vibrations and symmetric C-Cl stretches are often strong, aiding in a comprehensive vibrational analysis.

Table 3: Predicted Vibrational Frequencies for this compound This interactive table shows expected vibrational modes.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

|---|---|---|---|

| O-H Stretch | 3200 - 3600 | Strong, Broad | Weak |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Strong | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong | Strong |

| C-O Stretch | 1000 - 1200 | Strong | Weak-Medium |

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Conformation

No crystallographic data, including unit cell parameters, space group, or atomic coordinates for this compound, has been found in the surveyed literature.

Crystal Packing Analysis and Intermolecular Interactions

Without crystallographic data, an analysis of the crystal packing and the nature of intermolecular interactions such as hydrogen bonding or halogen bonding is not possible.

Determination of Absolute Configuration (if applicable)

The determination of the absolute configuration of a chiral compound through X-ray crystallography, often facilitated by the Flack parameter, is contingent on the availability of a solved crystal structure. As no such structure is available, this analysis cannot be performed.

Chiroptical Spectroscopy for Enantiomeric Excess Determination and Absolute Configuration Elucidation

A search of the scientific literature did not yield any published studies on the chiroptical properties of this compound.

Circular Dichroism (CD) Spectroscopy

No Circular Dichroism spectra for this compound have been reported, precluding the analysis of its electronic transitions and the elucidation of its absolute configuration through this method.

Optical Rotatory Dispersion (ORD) Studies

Similarly, no Optical Rotatory Dispersion data are available for this compound. Such data would be instrumental in characterizing its stereochemistry.

Computational Chemistry and Theoretical Studies of 2,2 Dichloro 1 2 Chlorophenyl Propan 1 Ol

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

No published studies utilizing quantum chemical calculations to investigate the electronic structure and molecular geometry of 2,2-dichloro-1-(2-chlorophenyl)propan-1-ol were found.

Density Functional Theory (DFT) Applications

There are no available research articles that apply Density Functional Theory (DFT) methods, such as B3LYP with various basis sets, to optimize the geometry or calculate the electronic properties of this compound. Consequently, data tables for bond lengths, bond angles, dihedral angles, and electronic properties like HOMO-LUMO energies, ionization potential, and electron affinity for this specific compound cannot be generated.

Ab Initio Methods for High-Accuracy Calculations

Similarly, the scientific literature lacks any studies that employ high-accuracy ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, for this compound. Such calculations would provide a benchmark for its structural and energetic properties, but this information is currently unavailable.

Conformational Analysis and Energy Landscapes

Detailed conformational analysis of this compound has not been reported.

Potential Energy Surface Scans and Global Minima Identification

No studies involving potential energy surface (PES) scans to identify the global minima and transition states for the rotation around the key dihedral angles of this compound have been published.

Analysis of Stable Conformers and Their Relative Stabilities

Without PES scans or other conformational search methods, there is no data on the various stable conformers of this compound. Information regarding their relative energies, Boltzmann populations at room temperature, and dipole moments is therefore not available.

Simulation of Spectroscopic Properties

There is no evidence of computational simulations for the spectroscopic properties of this compound in the literature. This includes the absence of simulated infrared (IR) spectra, nuclear magnetic resonance (NMR) chemical shifts, and UV-Vis electronic absorption spectra.

Vibrational Spectroscopy Simulations (IR, Raman)

Theoretical simulations of infrared (IR) and Raman spectra are crucial for understanding the vibrational modes of a molecule. These simulations are typically performed using quantum chemical methods like Density Functional Theory (DFT), which can predict the frequencies and intensities of vibrational transitions. The calculated spectrum allows for the assignment of specific vibrational modes to the experimentally observed absorption bands.

For a molecule like this compound, vibrational analysis would identify fundamental modes associated with its various functional groups. Key vibrational frequencies would include the O-H stretching of the alcohol group, C-H stretching from the aromatic ring and the propanol (B110389) backbone, C-C bond vibrations, and the characteristic C-Cl stretching modes. By comparing the computed spectrum with experimental data, a detailed understanding of the molecule's structure and bonding can be achieved.

Table 1: Illustrative Predicted Vibrational Frequencies for Key Functional Groups This table is a representative example of typical frequency ranges for the functional groups found in the target molecule, as specific simulated data is not available in the cited literature.

| Functional Group | Vibrational Mode | Typical Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| O-H | Stretching | 3500 - 3700 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C-O | Stretching | 1050 - 1200 |

NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation, and computational methods can accurately predict ¹H and ¹³C NMR chemical shifts. DFT calculations, often employing methods like the Gauge-Including Atomic Orbital (GIAO) approach, can provide theoretical chemical shifts that correlate strongly with experimental values. The accuracy of these predictions can be high, with mean absolute errors of less than 0.2 ppm for ¹H and 2 ppm for ¹³C having been reported for other organic molecules.

Predicting the NMR spectrum for this compound would involve calculating the magnetic shielding tensors for each nucleus. The chemical environment of each atom heavily influences its chemical shift. For instance, the protons on the 2-chlorophenyl group would appear in the aromatic region, with their exact shifts determined by the electron-withdrawing effect of the chlorine atom and the propanol substituent. The proton of the hydroxyl group would be sensitive to solvent and hydrogen bonding effects. Similarly, the ¹³C chemical shifts would distinguish the aromatic carbons, the carbon bearing the hydroxyl group (C1), the dichloro-substituted carbon (C2), and the methyl carbon (C3).

Table 2: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts This table presents a hypothetical prediction based on established principles of NMR spectroscopy, as specific calculated data for the target molecule is not available in the cited literature.

| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| H (Aromatic) | 7.2 - 7.6 | C (Aromatic, C-Cl) | 130 - 135 |

| H (on C1) | 4.8 - 5.2 | C (Aromatic) | 125 - 130 |

| H (on C3) | 1.5 - 1.8 | C1 (CH-OH) | 75 - 85 |

| H (on OH) | 2.0 - 4.0 (variable) | C2 (CCl₂) | 80 - 90 |

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide deep insights into the conformational dynamics of this compound and the explicit effects of different solvents on its behavior. By simulating the molecule in a box of solvent molecules (e.g., water, methanol (B129727), chloroform), one can observe how the solute's conformation changes and how solvent molecules arrange themselves around it.

For this compound, MD simulations could explore the rotational freedom around the C1-C2 and C1-Aryl bonds, identifying the most stable conformations. Furthermore, simulations would reveal the nature of solute-solvent interactions. In polar protic solvents like water or methanol, solvent molecules would be expected to form hydrogen bonds with the hydroxyl group and interact with the polar C-Cl bonds. In nonpolar solvents, van der Waals interactions would dominate. These simulations are crucial for understanding how the solvent environment influences the molecule's structure, stability, and potential reactivity.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is instrumental in modeling chemical reaction pathways, identifying transition states, and calculating activation energies. Using methods like DFT, researchers can map the potential energy surface of a reaction, providing a detailed mechanistic understanding that is often difficult to obtain experimentally.

For a halogenated alcohol like this compound, a relevant reaction to model would be its behavior under basic conditions, which could lead to cyclization or elimination reactions. For example, studies on the related compound 2,3-dichloro-1-propanol (B139626) have used DFT to elucidate its conversion to epichlorohydrin. Such a study clarifies the reaction mechanism, showing it proceeds in two steps: a rapid acid-base neutralization where a hydroxide (B78521) ion deprotonates the alcohol, followed by an intramolecular Sₙ2 reaction where the resulting alkoxide attacks the carbon bearing a chlorine atom, leading to ring closure and expulsion of a chloride ion. Similar modeling for this compound could predict its reactivity, potential products, and the energetic barriers for different pathways.

Intermolecular Interaction Studies and Hydrogen Bonding Analysis

The way molecules pack in a crystal and interact in solution is governed by a network of intermolecular forces, including hydrogen bonds and van der Waals interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions within a crystal structure.

While a crystal structure for this compound is not available in the reviewed literature, a study on the closely related molecule 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol provides significant insight into the expected interactions. In that structure, the hydroxyl group acts as a hydrogen bond donor, forming an O—H⋯O interaction with an ether oxygen of a neighboring molecule, resulting in the formation of a polymeric chain.

Table 3: Intermolecular Contact Contributions from Hirshfeld Surface Analysis of an Analogous Compound, 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol

| Contact Type | Contribution to Hirshfeld Surface (%) |

|---|---|

| H⋯H | 47.0 |

| Cl⋯H | 19.5 |

| C⋯H | 12.1 |

| F⋯H | 10.7 |

| O⋯H | 8.1 |

Environmental Fate and Degradation Mechanisms of 2,2 Dichloro 1 2 Chlorophenyl Propan 1 Ol

Photochemical Degradation Pathways

Photochemical degradation involves the transformation of a chemical compound through the absorption of light energy. This can occur directly, when the molecule itself absorbs photons, or indirectly, through reactions with photochemically generated reactive species in the environment.

In the troposphere, the primary degradation pathway for most organic compounds is initiated by reaction with hydroxyl radicals (•OH). researchgate.net These highly reactive oxidants are often referred to as the "detergent" of the atmosphere. The reaction between an alcohol and •OH radicals typically proceeds via hydrogen atom abstraction from a C-H bond, as this is energetically more favorable than abstraction from the stronger O-H bond. researchgate.netmdpi.com For 2,2-Dichloro-1-(2-chlorophenyl)propan-1-ol, there are several potential sites for H-atom abstraction: the hydrogen on the carbon atom bearing the hydroxyl group (the α-carbon), the hydrogens on the methyl group, and the hydrogens on the 2-chlorophenyl ring.

The abstraction of a hydrogen atom creates a carbon-centered radical, which then undergoes a cascade of rapid reactions with molecular oxygen (O₂) to form a peroxy radical (ROO•). In the presence of nitrogen oxides (NOx), this peroxy radical can be converted to an alkoxy radical (RO•), which may then undergo further decomposition through C-C bond cleavage or isomerization. nih.gov This process ultimately leads to the fragmentation of the original molecule into smaller, more oxidized compounds such as aldehydes, ketones, and carboxylic acids, and eventually to mineralization into CO₂, H₂O, and HCl. While the precise rate constant for the reaction of this compound with •OH is not known, the presence of the alcohol functional group and the aromatic ring suggests it would be susceptible to this degradation pathway. researchgate.netresearchgate.net

Direct photolysis occurs when a molecule absorbs light energy sufficient to break one of its chemical bonds. The effectiveness of this process depends on the molecule's ability to absorb light at wavelengths present in the solar spectrum reaching the Earth's surface (λ > 290 nm) and the quantum yield of the reaction (the efficiency with which absorbed energy leads to chemical change).

The 2-chlorophenyl group in this compound is the primary chromophore, meaning it is the part of the molecule that absorbs light. Chlorinated aromatic compounds are known to absorb UV radiation. uwaterloo.ca Upon absorption of a photon, the molecule can enter an excited state, leading to the cleavage of the carbon-chlorine (C-Cl) bonds, which are typically the most labile bonds in such molecules under photochemical stress. researchgate.netnih.gov The photolysis of chlorinated aromatic compounds can lead to reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom, or other transformations. uwaterloo.canih.gov Studies on other chlorinated compounds have shown that UV irradiation can effectively achieve mineralization and dechlorination. researchgate.netrsc.org The efficiency of direct photolysis is highly dependent on the medium (air, water, or soil surface) and the presence of other substances that can absorb light or quench the excited state of the molecule. uwaterloo.ca

Biodegradation by Microbial Systems

Biodegradation is a critical process for the removal of organic pollutants from the environment, relying on the metabolic capabilities of microorganisms like bacteria and fungi. mdpi.comresearchgate.net Chlorinated compounds are often recalcitrant to biodegradation, but numerous microbial species have evolved enzymatic machinery to break them down. researchgate.neteurochlor.org

While no specific microbial strains have been reported to degrade this compound, a wide range of bacteria and fungi are known to degrade structurally similar compounds, including chlorinated phenols, chlorinated propanes, and other chloroaromatics. These microorganisms are often isolated from contaminated soils and industrial wastewater. mdpi.commdpi.com

Bacterial genera such as Pseudomonas, Alcaligenes, Arthrobacter, Micrococcus, and Stenotrophomonas have demonstrated the ability to utilize chlorinated aromatic compounds as a sole source of carbon and energy. mdpi.comresearchgate.netnih.gov Under anaerobic conditions, specialized bacteria like Dehalogenimonas and Dehalococcoides can use chlorinated aliphatic compounds as electron acceptors in a process called halorespiration. microbe.com

Fungi, particularly white-rot fungi like Phanerochaete chrysosporium and Trametes versicolor, are also highly effective at degrading recalcitrant chlorinated pollutants. acs.orgresearchgate.nethawaii.edu They secrete powerful, non-specific extracellular enzymes that can attack a broad range of complex organic molecules. hawaii.eduepa.gov

| Microbial Genus | Type | Example of Compound Degraded | Reference |

|---|---|---|---|

| Pseudomonas | Bacteria | Chlorophenols, Chlorobenzoates | eurochlor.orgmdpi.com |

| Arthrobacter | Bacteria | 4-Chloroacetophenone | nih.gov |

| Dehalogenimonas | Bacteria (Anaerobic) | 1,2-Dichloropropane (1,2-DCP) | microbe.com |

| Stenotrophomonas | Bacteria | Phenol | mdpi.com |

| Phanerochaete | Fungus (White-rot) | Chlorinated Pesticides | researchgate.net |

| Trametes | Fungus (White-rot) | 2,4-Dichlorophenoxyacetic acid (2,4-D) | acs.orgresearchgate.net |

The microbial degradation of a complex molecule like this compound would involve a series of enzymatic steps, primarily focused on dechlorination and cleavage of the carbon skeleton.

Dechlorination: The removal of chlorine atoms is a critical first step, as it generally reduces the toxicity and recalcitrance of the molecule. This can be achieved through several enzymatic mechanisms:

Reductive Dehalogenation: Under anaerobic conditions, dehalogenase enzymes catalyze the replacement of a chlorine atom with a hydrogen atom. microbe.com This is a key step in halorespiration. wur.nl

Hydrolytic Dehalogenation: Dehalogenases replace a chlorine atom with a hydroxyl (-OH) group from water.

Oxidative Dehalogenation: Oxygenase enzymes incorporate one or two atoms of oxygen into the molecule, which can lead to the spontaneous elimination of a chlorine atom. eurochlor.org

Carbon Skeleton Cleavage: Following or concurrent with dechlorination, the carbon structure is broken down.

Side-Chain Oxidation: The aliphatic side chain is a likely point of initial attack. The secondary alcohol group could be oxidized by an alcohol dehydrogenase to form the corresponding ketone, 2,2-dichloro-1-(2-chlorophenyl)propan-1-one.

Aromatic Ring Hydroxylation and Cleavage: A common strategy for degrading aromatic compounds involves hydroxylation of the ring by monooxygenase or dioxygenase enzymes to form a (chloro)catechol intermediate. mdpi.comepa.gov This dihydroxylated ring is then susceptible to cleavage by catechol dioxygenases , which break the ring between or adjacent to the hydroxyl groups (ortho- or meta-cleavage, respectively), yielding aliphatic acids that can enter central metabolic pathways like the Krebs cycle. epa.gov

Fungal Ligninolytic Enzymes: White-rot fungi employ a different strategy, using extracellular enzymes such as Lignin Peroxidase (LiP) , Manganese Peroxidase (MnP) , and Laccase . acs.org These enzymes generate highly reactive, non-specific chemical intermediates that can oxidize a vast array of recalcitrant compounds, including chlorinated aromatics. acs.orgepa.gov

| Enzyme Class | Reaction Type | Function | Reference |

|---|---|---|---|

| Dehalogenases | Reductive, Hydrolytic | Catalyze the removal of chlorine atoms from the molecule. | microbe.comwur.nl |

| Monooxygenases/Dioxygenases | Oxidation/Hydroxylation | Incorporate oxygen into the aromatic ring, typically forming catechol intermediates. | mdpi.comepa.gov |

| Catechol Dioxygenases | Ring Cleavage | Break open the aromatic ring of catechol intermediates for further degradation. | epa.gov |

| Ligninolytic Enzymes (e.g., Laccase, Peroxidases) | Oxidation (Radical-mediated) | Non-specifically oxidize the molecule, initiating degradation (common in fungi). | acs.orgepa.gov |

Based on the enzymatic pathways known for analogous compounds, a hypothetical biotransformation pathway for this compound can be proposed. The degradation would likely generate a series of intermediate metabolites before eventual mineralization.

Initial transformation could involve the oxidation of the alcohol to 2,2-dichloro-1-(2-chlorophenyl)propan-1-one . Alternatively, initial attack could occur on the aromatic ring. Hydroxylation of the 2-chlorophenyl ring would lead to the formation of a chlorinated dihydroxyphenyl intermediate (a chlorocatechol derivative). For instance, the degradation of 4-chloroacetophenone is known to proceed through 4-chlorophenol (B41353) and 4-chlorocatechol. nih.gov

Once a chlorocatechol intermediate is formed, the aromatic ring is cleaved, resulting in aliphatic acids. These intermediates, such as muconic or semialdehyde derivatives, are then funneled into central metabolic pathways. The chlorine atoms on the aliphatic side chain would also need to be removed, likely by dehalogenases, at some stage in the pathway. The ultimate fate of the carbon from the compound in complete biodegradation (mineralization) is its conversion to carbon dioxide. mdpi.com

| Potential Metabolite | Precursor Process | Anticipated Fate |

|---|---|---|

| 2,2-Dichloro-1-(2-chlorophenyl)propan-1-one | Oxidation of the alcohol group | Further degradation via ring hydroxylation or dechlorination |

| (Chloro)catechol derivatives | Hydroxylation of the aromatic ring | Aromatic ring cleavage |

| Monochloro- or non-chlorinated propanol (B110389) derivatives | Dechlorination of the aliphatic side chain | Further oxidation and degradation |

| Ring-cleavage products (e.g., chloromuconic acid) | Dioxygenase-mediated ring opening | Dechlorination and entry into central metabolism |

Lack of Sufficient Data on the Environmental Fate of this compound

Following a comprehensive search for scientific literature and data, it has been determined that there is a significant lack of available information regarding the environmental fate and degradation mechanisms of the chemical compound this compound. Specifically, detailed research findings and data tables concerning its hydrolytic degradation, volatilization, air-water partitioning, and sorption and mobility in soil and aquatic environments are not present in the public domain.

The performed searches for "this compound environmental fate," "hydrolytic degradation of this compound," "volatilization of this compound," and "sorption and mobility of this compound in soil" did not yield specific studies or datasets for this particular compound. The search results primarily returned information on structurally related but distinct chemicals, such as other chlorinated propanols or dichloropropanes. Extrapolating data from these related compounds would not provide scientifically accurate information for this compound and would violate the strict focus of the requested article.

Due to this absence of specific scientific research, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline. The creation of data tables and detailed research findings as requested is unachievable without the foundational scientific studies.

Therefore, the article on the "" cannot be produced at this time. Further scientific investigation and publication of research on this specific compound are required before a comprehensive environmental fate profile can be accurately described.

Advanced Analytical Methodologies for Detection and Quantification of 2,2 Dichloro 1 2 Chlorophenyl Propan 1 Ol

Chromatographic Separations with Advanced Detection Techniques

Chromatography is the cornerstone for the separation and analysis of complex chemical mixtures. For a compound like 2,2-Dichloro-1-(2-chlorophenyl)propan-1-ol, both liquid and gas chromatography techniques are applicable, each offering distinct advantages when coupled with advanced detectors.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile or thermally labile compounds. The development of a robust HPLC method for this compound would focus on optimizing separation efficiency and detection sensitivity. researchgate.netpensoft.net A reversed-phase (RP-HPLC) approach is typically the method of choice for compounds of moderate polarity. nih.gov

Method development involves the careful selection of a stationary phase, mobile phase composition, and detector. A C18 column is commonly used for the separation of moderately polar organic molecules due to its hydrophobic nature. nih.gov The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), run in either an isocratic or gradient elution mode to achieve optimal separation from matrix components. mdpi.com Detection is commonly performed using a UV/VIS or Diode Array Detector (DAD), leveraging the chromophore (the 2-chlorophenyl group) in the molecule. journalijdr.compensoft.net The selection of the detection wavelength is critical for achieving maximum sensitivity. researchgate.net

Table 1: Illustrative RP-HPLC Parameters for Analysis of Chlorophenyl Compounds

| Parameter | Condition | Rationale |

|---|---|---|

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar aromatic compounds. researchgate.netpensoft.net |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (50:50 v/v) | The organic modifier and buffered aqueous phase control retention and peak shape. pensoft.net |

| Elution Mode | Isocratic | Offers simplicity and reproducibility for routine analysis. pensoft.net |

| Flow Rate | 1.0 mL/min | A standard flow rate that balances analysis time and separation efficiency. pensoft.net |

| Column Temperature | 30 °C | Controls viscosity and improves peak symmetry and reproducibility. pensoft.net |

| Detector | UV/VIS or DAD | The aromatic ring allows for strong UV absorbance, enabling sensitive detection. journalijdr.com |

| Detection Wavelength | ~225 nm | Wavelength selected to maximize the analyte's absorbance and minimize interference. researchgate.net |

Gas Chromatography (GC) is highly suitable for the analysis of volatile and thermally stable compounds. jmchemsci.com While this compound has a hydroxyl group that can reduce volatility and cause peak tailing, it can often be analyzed directly or after derivatization. Coupling GC with a Mass Spectrometry (MS) detector provides high selectivity and structural information, making GC-MS a powerful tool for unambiguous identification and quantification. biointerfaceresearch.comnih.gov

In a typical GC-MS method, the sample is injected into a heated port to vaporize the analyte, which is then carried by an inert gas through a capillary column. The column, often with a nonpolar or medium-polarity stationary phase like DB-5, separates compounds based on their boiling points and interactions with the phase. coresta.org The mass spectrometer then ionizes the eluted molecules, separates the resulting ions by their mass-to-charge ratio, and detects them. Operating the mass spectrometer in selected ion monitoring (SIM) mode can significantly enhance sensitivity for trace-level analysis by monitoring only specific, characteristic ions of the target analyte. coresta.org

Table 2: Representative GC-MS Method Parameters

| Parameter | Condition | Rationale |

|---|---|---|

| Column | Fused silica (B1680970) capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm) | A versatile, low-polarity phase suitable for a wide range of organic compounds. coresta.org |